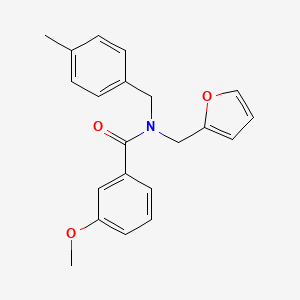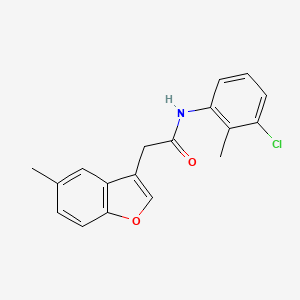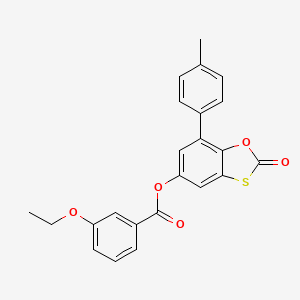
N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a furan ring, a methoxy group, and a methylbenzyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Furan Ring: The furan ring can be introduced by reacting furfurylamine with the benzamide core under appropriate conditions.
Attachment of the Methylbenzyl Group: The methylbenzyl group can be attached to the nitrogen atom of the benzamide core through a nucleophilic substitution reaction using 4-methylbenzyl chloride.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the benzamide core.
Substitution: The methoxy group and the furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the furan ring.
Reduction Products: Reduced forms of the benzamide core.
Substitution Products: Substituted derivatives with various functional groups attached to the furan ring or methoxy group.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide core are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparación Con Compuestos Similares
- N-(furan-2-ylmethyl)-4-methoxy-N-(4-methylbenzyl)benzamide
- N-(furan-2-ylmethyl)-3-methoxy-N-(3-methylbenzyl)benzamide
- N-(furan-2-ylmethyl)-3-methoxy-N-(4-chlorobenzyl)benzamide
Comparison: N-(furan-2-ylmethyl)-3-methoxy-N-(4-methylbenzyl)benzamide is unique due to the specific positioning of the methoxy group and the methylbenzyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the furan ring also adds to its uniqueness, potentially enhancing its interaction with biological targets.
Propiedades
Fórmula molecular |
C21H21NO3 |
|---|---|
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N-(furan-2-ylmethyl)-3-methoxy-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H21NO3/c1-16-8-10-17(11-9-16)14-22(15-20-7-4-12-25-20)21(23)18-5-3-6-19(13-18)24-2/h3-13H,14-15H2,1-2H3 |
Clave InChI |
BPBNIAIZLKFVIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(8-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetate](/img/structure/B11417250.png)
![Dimethyl {2-(4-tert-butylphenyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417253.png)


![7-benzyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11417272.png)
![3-(4-chlorophenyl)-7-(2-fluorophenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417279.png)
![Dimethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11417287.png)

![ethyl 4-{[(2,5-dimethoxyphenyl)amino]carbonyl}-1-ethyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11417300.png)
![3-hydroxy-3-(3-methoxyphenyl)-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11417307.png)
![1-(2-chlorophenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11417322.png)
![Dimethyl (5-{[(4-methoxyphenyl)methyl]amino}-2-[(1E)-2-phenylethenyl]-1,3-oxazol-4-YL)phosphonate](/img/structure/B11417334.png)
![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11417341.png)
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11417342.png)
